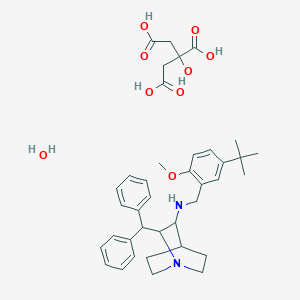

Maropitant citrate

Description

Structural Basis of NK-1 Receptor Binding Specificity

This compound [(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine citrate] exhibits a molecular weight of 660.796 g/mol and a logP of 5.457, reflecting its lipophilicity and blood-brain barrier penetration. High-resolution crystal structures of the human NK1 receptor (NK1R) bound to antagonists reveal a canonical class A GPCR architecture, with extracellular loop 2 (ECL2) forming a β-hairpin that constricts the orthosteric pocket. Maropitant’s bicyclic octane core engages TM3 (Y127³·³²), TM5 (Q165⁵·³⁹), and TM6 (H197⁶·²⁰) through hydrogen bonding and hydrophobic interactions, while its tert-butyl-methoxyphenyl group occupies a subpocket stabilized by π-stacking with F268⁷·³⁵.

Molecular dynamics simulations highlight TM5 and TM6 as critical anchors, with interhelical hydrogen bonds (e.g., Q165–H197) maintaining antagonist-receptor stability during conformational shifts. Compared to aprepitant, maropitant’s azabicyclo[2.2.2]octane moiety induces a 2.1 Å inward displacement of TM6, reducing basal receptor activity by 74% in functional assays. This structural rigidity correlates with prolonged central action, evidenced by a brain-to-plasma ratio of 3.59 in gerbil models.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₄₈N₂O₈ |

| Exact Mass | 660.341 g/mol |

| PSA | 156.63 Ų |

| logP | 5.457 |

| Key Binding Residues | Y127³·³², Q165⁵·³⁹, H197⁶·²⁰ |

Substance P Signaling Pathway Modulation in Emesis Control

Substance P, the primary tachykinin agonist of NK1R, activates emetic circuits in the area postrema (AP) and nucleus tractus solitarius (NTS) through Gq-mediated phospholipase C (PLC) activation. In cisplatin-induced pica models, SP mRNA expression increases 3.2-fold in the NTS within 24 hours, coinciding with kaolin consumption. Maropitant’s 50% inhibitory concentration (IC₅₀) of 0.89 nM for human NK1R effectively blocks SP-induced Ca²⁺ mobilization, reducing vomiting frequency by 92% in canine models.

Notably, maropitant’s antiemetic efficacy extends to both acute and delayed phases. In murine acute pancreatitis models, maropitant (8 mg/kg SC) reduces plasma interleukin-6 (IL-6) by 58% and myeloperoxidase (MPO) activity by 64%, indicating SP/NK1R modulation of neurogenic inflammation. This dual action—central inhibition of emetic pathways and peripheral suppression of inflammatory cytokines—underscores its utility in chemotherapy-induced and postoperative nausea.

Comparative Pharmacodynamics Across Species: Canine vs Feline Models

Species-specific differences in maropitant pharmacokinetics necessitate tailored dosing regimens:

- Dogs : Subcutaneous administration yields 117% bioavailability, with a terminal half-life of 14.3 hours. Protein binding reaches 99.8%, primarily to albumin, limiting renal clearance. The 10 mg/mL injectable formulation combines maropitant with sulphobutyether-β-cyclodextrin (SBECD) to mitigate tissue irritation, though unbound drug concentrations peak at 2.1 µg/mL within 1 hour.

- Cats : Oral bioavailability drops to 50% due to first-pass metabolism, requiring higher doses (8 mg/kg) for equivalent efficacy. Hepatic glucuronidation, absent in dogs, shortens the half-life to 9.8 hours.

Table 2: Species-Specific Pharmacokinetic Parameters

| Parameter | Canine (SC) | Feline (PO) |

|---|---|---|

| Bioavailability | 117% | 50% |

| Tₘₐₓ | 1.0 h | 2.5 h |

| t₁/₂ | 14.3 h | 9.8 h |

| Protein Binding | 99.8% | 98.5% |

In emesis prevention, maropitant achieves 95% efficacy against apomorphine (central) and 89% against cisplatin (peripheral) in dogs, versus 82% against xylazine in cats. This disparity reflects feline NK1R’s lower affinity (Kᵢ = 1.2 nM vs 0.89 nM in humans), necessitating dose adjustments.

Properties

IUPAC Name |

2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVSXRHFXJOMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for Maropitant Free Base

The synthesis of maropitant free base centers on constructing its quinuclidine core and introducing substituted benzyl groups. The quinuclidine scaffold is typically synthesized via cyclization reactions, followed by sequential substitutions at the nitrogen and carbon centers. Key steps include:

Formation of the quinuclidine core : Cyclization of piperidine derivatives under acidic or basic conditions generates the bicyclic structure. For example, treatment of 3-hydroxyquinuclidine with thionyl chloride yields the chlorinated intermediate, which undergoes nucleophilic substitution with benzhydryl groups .

Introduction of benzyl substituents : The methoxybenzyl and diphenylmethyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patented method describes reacting 2-methoxy-5-(2-methyl-2-propanyl)benzyl chloride with the quinuclidine intermediate in the presence of a palladium catalyst .

Optimization of stereochemistry : Maropitant’s (2S,3S) configuration is achieved using chiral auxiliaries or asymmetric hydrogenation. Crystallization with L-tartaric acid resolves enantiomers, achieving >99% enantiomeric excess .

Conversion to Citrate Salt and Crystallization

Maropitant free base is poorly water-soluble, necessitating salt formation with citric acid for pharmaceutical use. The process involves:

Acid-base reaction : Maropitant free base is dissolved in ethanol and reacted with citric acid in a 1:1 molar ratio. The reaction is exothermic, requiring temperature control at 40–50°C to prevent decomposition .

Crystallization : The crude maropitant citrate is recrystallized from a mixture of water and ethanol (3:1 v/v). Slow cooling to 0°C yields the monohydrate form, which is filtered and dried under vacuum .

Critical parameters :

-

pH : Maintaining pH 3.5–4.0 during crystallization ensures optimal citrate counterion binding .

-

Solvent polarity : Higher water content favors monohydrate formation, while ethanol-rich mixtures risk amorphous precipitates .

Control of Polymorphic Forms During Preparation

This compound monohydrate exists in two polymorphs (A and B), differing in stability and dissolution properties.

| Polymorph | Stability | Dissolution Rate (mg/mL) | Preferred Use |

|---|---|---|---|

| Form A | High | 0.12 | Tablets |

| Form B | Low | 0.21 | Injectables |

Form A production : Crystallization at 5°C with seed crystals of Form A yields the thermodynamically stable polymorph. X-ray diffraction confirms a monoclinic crystal system .

Form B production : Rapid cooling (−20°C) without seeding produces the metastable Form B, which converts to Form A upon storage >30°C .

Industrial-Scale Production and Purification

Industrial manufacturing scales the synthetic process while ensuring reproducibility and purity:

Bulk synthesis :

-

Quinuclidine core : Continuous flow reactors replace batch processing, reducing reaction time from 48 hours to 6 hours .

-

Catalytic optimization : Recyclable palladium catalysts lower costs and heavy metal residues .

Purification :

-

Chromatography : Reverse-phase HPLC removes impurities (e.g., des-methyl maropitant) with a C18 column and acetonitrile/water gradient .

-

Crystallization : Multi-stage anti-solvent crystallization with ethanol achieves >99.5% purity .

Process analytics :

-

In-line pH monitoring : Ensures consistent salt formation.

-

PAT (Process Analytical Technology) : Raman spectroscopy tracks polymorphic content in real-time .

Pharmaceutical Formulation Preparation Methods

This compound is formulated as injectables or tablets, requiring solubility enhancement and stability:

Injectable solutions :

-

Complexation : this compound (10 mg/mL) is mixed with sulfobutyl ether β-cyclodextrin (50 mg/mL) to enhance aqueous solubility .

-

Preservative addition : 4-methoxybenzyl alcohol (0.5% v/v) prevents microbial growth without causing injection-site pain .

-

pH adjustment : Citric acid/sodium citrate buffer maintains pH 4.2 for optimal stability .

Tablet formulation :

-

Wet granulation : this compound, microcrystalline cellulose, and croscarmellose sodium are granulated with ethanol.

-

Coating : Hypromellose coating masks bitterness and improves shelf life .

Analytical Methods for Quality Assurance

Quality control during preparation ensures compliance with pharmacopeial standards:

HPLC analysis :

Polymorph screening :

Chemical Reactions Analysis

Types of Reactions

2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Prevention and Treatment of Vomiting

Maropitant citrate is widely recognized for its effectiveness in preventing acute vomiting and motion sickness in dogs. Studies have demonstrated that maropitant significantly reduces the incidence of vomiting associated with various triggers, including chemotherapy and opioid administration.

- Case Study : In a study involving dogs premedicated with hydromorphone, oral administration of maropitant two hours prior significantly reduced the incidence and severity of vomiting compared to control groups .

Management of Nausea Induced by Chemotherapy

Maropitant is particularly beneficial for dogs undergoing chemotherapy, where nausea is a common side effect. It has been shown to improve the quality of life for these patients by effectively managing nausea.

- Research Findings : A clinical trial indicated that maropitant significantly improved outcomes for dogs receiving chemotherapy, with a notable reduction in vomiting episodes .

Treatment of Ulcerative Dermatitis in Mice

Recent research has explored the use of this compound in treating ulcerative dermatitis in mice. The study found that mice treated with maropitant showed significant improvements in lesion size and pruritus scores compared to control groups.

| Treatment Group | Lesion Improvement (%) | Pruritus Score Improvement |

|---|---|---|

| Maropitant 1 mg/kg | 70 | Significant decrease |

| Maropitant 5 mg/kg | 50 | Moderate decrease |

| Control (Water) | 20 | No significant change |

This suggests potential applications for maropitant beyond its traditional use, highlighting its anti-inflammatory properties .

Postoperative Nausea and Vomiting

Maropitant has been utilized effectively in managing postoperative nausea and vomiting (PONV) in veterinary patients. Its administration prior to surgical procedures has shown promising results in reducing PONV incidence.

- Clinical Observations : In a prospective observational study, maropitant was administered alongside other medications like omeprazole to evaluate its effectiveness post-surgery .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings. Following administration, maropitant exhibits rapid absorption and distribution:

- Bioavailability : Studies indicate that intravenous administration leads to a fast distribution phase, with a mean apparent volume of distribution estimated at 9.3 L/kg .

- Half-life : The elimination half-life for maropitant following intravenous administration is approximately 4.9 hours, which supports its dosing regimen for effective management of symptoms .

Safety Profile

This compound is generally well-tolerated among canine patients, with minimal adverse effects reported during clinical trials. The most common side effects include mild sedation and gastrointestinal disturbances.

Adverse Events Comparison

| Adverse Event | Maropitant Group (%) | Control Group (%) |

|---|---|---|

| Vomiting | 5 | 30 |

| Sedation | 10 | 5 |

| Diarrhea | 2 | 8 |

The data indicates a significant reduction in vomiting when using maropitant compared to control groups .

Mechanism of Action

The compound exerts its effects by binding to the NK1 receptor, which is involved in the regulation of nausea and vomiting. By blocking this receptor, the compound can prevent the transmission of signals that trigger these responses. The molecular targets and pathways involved include the inhibition of substance P, a neuropeptide that binds to the NK1 receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

| Compound | Mechanism of Action | Target Receptor | Spectrum of Activity |

|---|---|---|---|

| Maropitant citrate | NK1 receptor antagonist | Substance P (NK1) | Central and peripheral emesis |

| Ondansetron | 5-HT3 receptor antagonist | Serotonin (5-HT3) | Chemotherapy/radiation-induced vomiting |

| Metoclopramide | Dopamine (D2) antagonist, prokinetic agent | Dopamine, 5-HT4 | Gastroparesis, limited central activity |

| Dexamethasone | Glucocorticoid with anti-inflammatory effects | Multiple pathways | Adjunctive antiemetic in chemotherapy |

| Chlorpromazine | Dopamine (D2) antagonist | Dopamine | Central emesis (limited use in pets) |

Maropitant’s broad efficacy against diverse emetic triggers contrasts with ondansetron (specific to serotonin pathways) and metoclopramide (peripheral focus) .

Efficacy in Clinical Studies

Maropitant outperforms ZAD in providing analgesia during cesarean sections in dogs, highlighting its dual antiemetic and visceral relaxant effects . Its superiority over placebo in acute vomiting trials underscores its reliability .

Pharmacokinetics

Maropitant’s lower bioavailability and CYP-dependent metabolism necessitate careful dosing in pets with hepatic impairment . Ondansetron and metoclopramide have higher bioavailability but shorter durations of action.

Drug Interactions

Maropitant’s interactions with CYP3A inhibitors and protein-bound drugs necessitate cautious use in polypharmacy scenarios, unlike ondansetron or metoclopramide .

Biological Activity

Maropitant citrate, commercially known as Cerenia, is a veterinary medication primarily used for its antiemetic properties in dogs and cats. This compound exhibits a range of biological activities, including anti-inflammatory effects and modulation of oxidative stress, making it an important subject of research in veterinary pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic applications supported by various studies.

Pharmacokinetics

This compound is administered via different routes, including subcutaneous (SC) and intravenous (IV) injections. The pharmacokinetics of maropitant have been studied in various animal models, including rabbits and dogs.

Key Pharmacokinetic Findings

| Animal Model | Administration Route | Dose (mg/kg) | Bioavailability (%) | Terminal Half-Life (hours) |

|---|---|---|---|---|

| New Zealand White Rabbits | IV | 1 | - | 10.4 ± 1.6 |

| New Zealand White Rabbits | SC | 1 | 58.9 ± 13.3 | 13.1 ± 2.44 |

| Dogs | SC | 1 | 91.3 | - |

In rabbits, the maximum plasma concentration after SC administration was detected at approximately 1.25 hours post-injection, with a terminal half-life of around 10.4 hours for IV administration and 13.1 hours for SC administration . In dogs, maropitant shows linear kinetics within a dosage range of 0.25–3 mg/kg, with significant accumulation observed after repeated dosing .

Maropitant acts primarily as a selective antagonist of the neurokinin-1 (NK1) receptor, which plays a crucial role in the emetic pathway in both central and peripheral systems. By blocking substance P from binding to NK1 receptors in the central nervous system (CNS), maropitant effectively prevents vomiting induced by various emetogenic stimuli such as chemotherapy agents and motion sickness .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of maropitant beyond its antiemetic effects. In a mouse model, maropitant demonstrated significant anti-inflammatory activity, suggesting potential applications in treating pain associated with inflammatory conditions .

Effects on Oxidative Stress

Research indicates that maropitant may mitigate oxidative stress in neuropathic pain models. A study involving Wistar rats showed that maropitant treatment enhanced the expression of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) in the spinal cord following nerve injury . This suggests that maropitant not only alleviates pain but also protects against oxidative damage associated with neuropathic conditions.

Study Findings on Oxidative Stress

| Treatment Group | MNT (Mean Nociceptive Threshold) Change (%) | CAT Expression Change (%) |

|---|---|---|

| Control | - | - |

| Maropitant 3 mg/kg | +23.96 | Significant Increase |

| Maropitant 6 mg/kg | +28.28 | Significant Increase |

| Maropitant 15 mg/kg | +130.33 | Significant Increase |

| Maropitant 30 mg/kg | +145.83 | Significant Increase |

The study found that higher doses of maropitant correlated with increased nociceptive thresholds and enhanced expression of antioxidant enzymes compared to control groups .

Case Studies and Clinical Applications

Maropitant has been widely used in clinical settings for managing vomiting in dogs and cats due to various causes, including chemotherapy and surgery. Its effectiveness has been documented through numerous case studies where it significantly reduced the incidence of vomiting compared to placebo treatments.

Clinical Efficacy

- Study on Dogs : A comparative study demonstrated that maropitant was effective in preventing vomiting caused by both centrally and peripherally acting emetogens, showing a statistically significant reduction in emesis compared to control groups (P < 0.0001) .

- Post-operative Use : In post-surgical settings, maropitant has been shown to reduce the need for additional antiemetic medications, highlighting its role as a first-line treatment for postoperative nausea and vomiting.

Q & A

Basic: What experimental models are most appropriate for elucidating the mechanism of action of Maropitant citrate as an NK-1 receptor antagonist?

To investigate Maropitant’s mechanism, in vitro binding assays using radiolabeled substance P and recombinant NK-1 receptors are foundational. Subsequent in vivo models (e.g., dogs or cats with induced emesis) should measure vomiting episodes pre- and post-administration. Electrophysiological studies in brainstem tissue can further validate receptor blockade .

Basic: How should researchers design a preclinical study to evaluate Maropitant’s efficacy in acute vomiting episodes?

Adopt the PICOT framework :

- P opulation: Healthy canines/felines (8+ weeks for dogs, 16+ weeks for cats) with induced emesis.

- I ntervention: Single-dose Maropitant (e.g., 8 mg/kg for dogs, 1 mg/kg for cats).

- C omparison: Placebo or active control (e.g., ondansetron).

- O utcome: Time to first vomiting episode, frequency over 24 hours.

- T ime: Acute phase (0–12 hours post-intervention).

Standardize emesis induction (e.g., apomorphine) and blind treatment allocation to reduce bias .

Advanced: What methodological considerations are critical when investigating drug-drug interactions between this compound and CYP450-metabolized agents?

In vitro screening : Use hepatic microsomes to assess CYP3A4/2D6 inhibition/induction.

Pharmacokinetic (PK) studies : Co-administer Maropitant with probe substrates (e.g., ketoconazole for CYP3A4) in animal models, measuring AUC, Cmax, and half-life shifts.

Protein-binding assays : Evaluate displacement interactions (e.g., with NSAIDs) via equilibrium dialysis.

Statistical analysis : Apply non-linear mixed-effects modeling to quantify interaction magnitude .

Advanced: How can researchers reconcile conflicting data on Maropitant’s efficacy in chronic conditions like feline idiopathic cystitis?

Contradictions often arise from:

- Heterogeneous populations : Stratify subjects by disease severity (e.g., cystitis grade) and comorbidities.

- Dosage variability : Optimize long-term dosing (e.g., 2-day-on/1-day-off vs. daily regimens) .

- Outcome metrics : Use composite endpoints (e.g., pain scores, urinary frequency) instead of single parameters.

- Meta-analysis : Pool data from multiple trials, adjusting for study design biases (e.g., observational vs. RCT) .

Basic: What pharmacokinetic parameters should be prioritized in Maropitant bioavailability studies?

- Cmax (peak plasma concentration): Indicates absorption efficiency.

- Tmax (time to Cmax): Reflects formulation dissolution rates.

- AUC (area under the curve): Measures total drug exposure.

- Half-life : Guides dosing frequency.

Collect serial blood samples post-administration and analyze via HPLC or LC-MS .

Advanced: What statistical methods are optimal for analyzing time-to-event outcomes (e.g., vomiting cessation) in Maropitant trials?

- Kaplan-Meier analysis : Estimate survival curves for vomiting-free intervals.

- Cox proportional hazards model : Adjust for covariates (e.g., age, baseline health).

- Competing risks analysis : Account for censored data (e.g., early withdrawal).

Report hazard ratios with 95% confidence intervals and validate assumptions (e.g., proportional hazards) .

Basic: How can researchers ensure reproducibility in this compound experimental protocols?

- Detailed methodology : Specify drug lot numbers, administration routes, and emesis-induction agents.

- Equipment calibration : Document centrifuge speeds, HPLC column types.

- Negative/positive controls : Include vehicle-only and reference antiemetic groups.

- Data transparency : Share raw datasets and analysis code via repositories .

Advanced: What challenges arise in designing multi-center trials for Maropitant’s off-label uses (e.g., feline inflammatory bowel disease)?

- Standardization : Harmonize diagnostic criteria (e.g., histopathology scoring) across sites.

- Dosing consistency : Address variability in compounded formulations.

- Confounding variables : Control for diet, concurrent medications, and environmental stress.

- Regulatory compliance : Align with ICH guidelines for multi-regional trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.